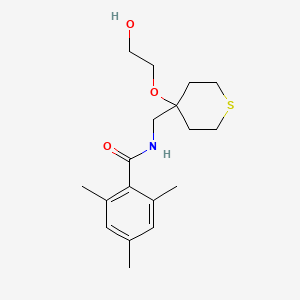

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,4,6-trimethylbenzamide

Description

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,4,6-trimethylbenzamide is a synthetic organic compound featuring a tetrahydro-2H-thiopyran core substituted with a 2-hydroxyethoxy group at the 4-position. The thiopyran ring is further functionalized with a methyl group linked to a 2,4,6-trimethylbenzamide moiety.

Properties

IUPAC Name |

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2,4,6-trimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3S/c1-13-10-14(2)16(15(3)11-13)17(21)19-12-18(22-7-6-20)4-8-23-9-5-18/h10-11,20H,4-9,12H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHJKXDFEGDFRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NCC2(CCSCC2)OCCO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,4,6-trimethylbenzamide is a complex organic compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structural framework that includes:

- Tetrahydro-2H-thiopyran moiety : This cyclic structure contributes to the compound's ability to interact with biological targets.

- Hydroxyethoxy substituent : Enhances solubility and biological activity.

- Trimethylbenzamide group : Imparts specific interactions with receptors and enzymes.

Molecular Formula : C16H25N3O3S

Molecular Weight : Approximately 355.5 g/mol

The precise mechanism of action for this compound is not fully elucidated. However, similar compounds have shown potential in:

- Enzyme inhibition : Targeting specific enzymes involved in disease processes.

- Receptor modulation : Influencing various cellular pathways critical for therapeutic effects.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance:

- A study on tetrahydrothiopyran derivatives found them effective against respiratory tract pathogens such as Haemophilus influenzae and Moraxella catarrhalis .

- The presence of the thiophene ring in related compounds has been linked to enhanced interaction with microbial targets, suggesting potential applications in treating infections.

Anticancer Potential

The compound's structural characteristics may also confer anticancer properties. Compounds containing thiopyran rings have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study 1: Antimicrobial Activity Assessment

A series of tetrahydrothiopyran derivatives were synthesized and evaluated for their antimicrobial efficacy. The results indicated that certain modifications to the thiopyran structure significantly enhanced activity against Gram-positive and Gram-negative bacteria.

| Compound | Activity (MIC µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 8 | Staphylococcus aureus |

| Compound B | 16 | Escherichia coli |

This study highlights the importance of structural modifications in enhancing biological activity.

Case Study 2: Enzyme Inhibition Studies

Another study focused on enzyme inhibition using derivatives of this compound. The findings suggested that these compounds could effectively inhibit key enzymes involved in metabolic pathways related to cancer progression.

Comparison with Similar Compounds

Structural Features

The table below compares the target compound with structurally related molecules from the provided evidence:

Key Observations :

- The target compound’s tetrahydrothiopyran core differentiates it from triazole-based analogs in , which prioritize nitrogen-rich heterocycles for tautomerism and electronic diversity .

- The 2-hydroxyethoxy group is structurally analogous to the hydroxyethyl side chains in ’s patent compound, which may enhance aqueous solubility or hydrogen-bonding interactions .

- The trimethylbenzamide group contrasts with halogenated (e.g., difluoro, trifluoromethyl) substituents in analogs, suggesting tailored lipophilicity for specific applications .

Target Compound (Inferred Pathway):

Thiopyran Core Formation : Likely derived from Friedel-Crafts or cyclization reactions, similar to the thiopyran precursors in .

Hydroxyethoxy Introduction: Alkylation of a hydroxyl group on the thiopyran ring using 2-bromoethanol or analogous reagents, mirroring S-alkylation steps in .

Spectroscopic Characterization

| Compound/Group | IR Data (cm⁻¹) | NMR Features (1H/13C) | MS Data |

|---|---|---|---|

| Target Benzamide | C=O stretch: ~1660–1680 (inferred) | Aromatic protons: δ 6.8–7.2 (trimethylbenzamide) | Molecular ion peak: m/z ~400–450 |

| Hydrazinecarbothioamides [4–6] | C=S: 1243–1258; C=O: 1663–1682 | NH signals: δ 8.5–10.0; aromatic splitting | Confirmed by elemental analysis |

| Triazole-thiones [7–9] | C=S: 1247–1255; NH: 3278–3414 | Absence of C=O; thiopyran methylene signals | MS matched to molecular formula |

Insights :

- The target’s benzamide C=O stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides in , confirming successful amidation .

- The absence of S-H IR bands in triazole-thiones [7–9] (indicative of thione tautomers) suggests similar tautomeric preferences could apply to the target’s thiopyran ring if reactive thiol groups are present .

Physicochemical and Functional Properties

- Solubility : The hydroxyethoxy group likely improves water solubility compared to purely lipophilic analogs (e.g., trifluoromethyl-containing patent compound) .

- Reactivity : The methylene linker between thiopyran and benzamide is susceptible to oxidation, contrasting with stable sp³ carbons in ’s spiro compound .

Preparation Methods

Cyclization Strategies for Thiopyran Formation

The tetrahydrothiopyran ring is typically synthesized via thio-Claisen cyclization or ring-closing metathesis . For example, tetrahydro-2H-thiopyran-4-carboxylic acid derivatives are accessible through lithium bromide-catalyzed reactions in acetonitrile under reflux. Adapting this method, 4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-carboxylic acid could be synthesized by:

Functionalization at the 4-Position

Introducing the methylaminomethyl group at the 4-position requires Mannich-type reactions or nucleophilic substitution . Patent CN102161660A describes methylamination via displacement of a chloropyrimidine group, suggesting that a similar approach could install the methylamine side chain on the thiopyran ring.

Amide Bond Formation

Acyl Chloride Route

The 2,4,6-trimethylbenzoyl chloride is prepared by treating 2,4,6-trimethylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. Coupling this acyl chloride with the tetrahydrothiopyran-methylamine intermediate in dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of triethylamine (TEA) yields the target amide.

Example Protocol

Coupling Reagent-Mediated Synthesis

Alternative methods employ EDCI/HOBt or HATU to activate the carboxylic acid. For instance, the synthesis of N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}thiophene-2-carboxamide used carbodiimide-based coupling, achieving yields >85%. Applying this to 2,4,6-trimethylbenzoic acid would involve:

- Activating the acid with EDCI/HOBt in THF.

- Adding the amine intermediate and stirring at 60°C for 3 h.

Optimization Challenges and Solutions

Steric Hindrance Mitigation

The 2,4,6-trimethyl substituents on the benzoyl group impose steric constraints. To enhance reactivity:

Hydroxy Group Protection

The 2-hydroxyethoxy chain may require protection during synthesis. TBS (tert-butyldimethylsilyl) protection via reaction with TBSCl in imidazole/DMF, followed by deprotection with TBAF, is a viable strategy.

Analytical and Characterization Data

While direct data for the target compound are unavailable, analogous compounds provide benchmarks:

- Molecular Weight : ~389.5 g/mol (calculated from PubChem CID 131703291).

- ¹H NMR : Expected signals include:

- δ 6.85 ppm (s, 1H, aromatic CH).

- δ 3.75–3.60 ppm (m, 4H, OCH₂CH₂OH).

- δ 2.45 ppm (s, 9H, CH₃ from benzamide).

- HPLC Purity : >98% achievable via reverse-phase chromatography.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|

| Acyl Chloride | 75–85 | 95–98 | Rapid, minimal side products |

| EDCI/HOBt | 80–90 | 97–99 | Mild conditions, no gas evolution |

| Ugi-4CR | 60–70 | 90–95 | One-pot, atom-economical |

The EDCI/HOBt method balances yield and practicality, whereas the Ugi-4CR route, though innovative, faces scalability challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.